molecular formula C12H13N B155077 2-Propylquinoline CAS No. 1613-32-7

2-Propylquinoline

Cat. No. B155077
CAS RN: 1613-32-7
M. Wt: 171.24 g/mol
InChI Key: IZXJPGLOYYDHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylquinoline is a quinoline derivative . It has a molecular formula of C12H13N and a molecular weight of 171.2383 . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 and the IUPAC Standard InChIKey is IZXJPGLOYYDHRM-UHFFFAOYSA-N .


Synthesis Analysis

The synthesis of 2-propylquinoline involves several steps. One approach is the Pfitzinger approach, which involves the reaction of isatin with ketones and aldehyde . Another approach involves the use of α,β-unsaturated aldehydes . A recent study also reported the synthesis of 2-propylquinoline derivatives using microwave irradiation technique .


Molecular Structure Analysis

The molecular structure of 2-propylquinoline consists of a benzene ring fused with a pyridine ring . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-propylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

2-Propylquinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .

Future Directions

Future research on 2-propylquinoline could focus on its potential antiviral properties against SARS-CoV-2 . Additionally, the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

CAS RN

1613-32-7

Product Name

2-Propylquinoline

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-propylquinoline

InChI

InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3

InChI Key

IZXJPGLOYYDHRM-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCCC1=NC2=CC=CC=C2C=C1

Other CAS RN

1613-32-7

synonyms

2-n-propylquinoline
2-propylquinoline
2nPQ cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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